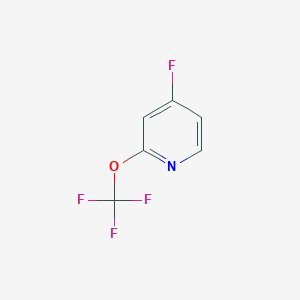

4-Fluoro-2-(trifluoromethoxy)pyridine

CAS No.:

Cat. No.: VC15829750

Molecular Formula: C6H3F4NO

Molecular Weight: 181.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H3F4NO |

|---|---|

| Molecular Weight | 181.09 g/mol |

| IUPAC Name | 4-fluoro-2-(trifluoromethoxy)pyridine |

| Standard InChI | InChI=1S/C6H3F4NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |

| Standard InChI Key | JWOZTFHIHFXOHY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=C(C=C1F)OC(F)(F)F |

Introduction

Chemical and Structural Properties

The molecular formula of 4-fluoro-2-(trifluoromethoxy)pyridine is C₆H₃F₄NO, with a molecular weight of 181.09 g/mol . The trifluoromethoxy group contributes to its high electronegativity and lipophilicity, enhancing its stability and reactivity in organic reactions. Key structural features include:

-

Pyridine backbone: A six-membered aromatic ring with nitrogen at the 1-position.

-

Fluorine substituent: Positioned at the 4-carbon, increasing electron-withdrawing effects.

-

Trifluoromethoxy group: A bulky, electron-deficient substituent at the 2-carbon, influencing steric and electronic interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₃F₄NO | |

| Molecular weight | 181.09 g/mol | |

| Boiling point | Not reported | - |

| Density | Not reported | - |

| Solubility | Miscible in polar solvents |

The absence of reported boiling and melting points highlights the need for further experimental characterization.

Synthetic Methodologies

Fluorination and Trifluoromethoxylation Strategies

Synthesis typically involves introducing fluorine and trifluoromethoxy groups onto a pyridine precursor. One approach adapts methods from related compounds, such as 2-fluoro-6-(trifluoromethyl)pyridine, where halogen exchange reactions using hydrogen fluoride (HF) and catalysts like ferric chloride (FeCl₃) under high-pressure conditions yield fluorinated products . For 4-fluoro-2-(trifluoromethoxy)pyridine, analogous steps might include:

-

Chloropyridine precursor: Start with 2-chloro-4-fluoropyridine.

-

Trifluoromethoxylation: React with trifluoromethylating agents (e.g., AgOCF₃ or CuOCF₃) in a polar aprotic solvent .

-

Purification: Distillation or chromatography to isolate the target compound.

Industrial-Scale Production

Industrial synthesis often employs catalytic fluorination. For example, the Suzuki–Miyaura cross-coupling reaction has been utilized for similar pyridine derivatives, offering high yields under mild conditions . Key challenges include controlling regioselectivity and minimizing side reactions from the highly reactive trifluoromethoxy group.

Applications in Chemical and Pharmaceutical Industries

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing aminopyridines via amination reactions. For instance, palladium-catalyzed couplings can introduce amino groups, yielding bioactive molecules for drug discovery . Its electron-deficient pyridine ring also facilitates interactions with biological receptors, making it a candidate for kinase inhibitors or antiviral agents.

Catalysis and Materials Science

In catalysis, 4-fluoro-2-(trifluoromethoxy)pyridine acts as a ligand in palladium-mediated reactions. For example, it enables regioselective oxidative coupling of xylenes to produce tetramethylbiphenyls, valuable in polymer chemistry .

| Hazard Statement | Precautionary Measure |

|---|---|

| H226 (Flammable liquid) | Store in a cool, ventilated area |

| H301 (Toxic if swallowed) | Use personal protective equipment |

| H315 (Skin irritation) | Avoid direct contact |

Environmental Impact

The persistence of trifluoromethoxy groups in ecosystems warrants careful disposal. Biodegradation studies on similar compounds suggest slow environmental breakdown, necessitating advanced waste treatment methods .

Future Research Directions

-

Physicochemical Profiling: Experimental determination of boiling/melting points and solubility parameters.

-

Biological Screening: Evaluation of antimicrobial or anticancer activities, building on success seen in trifluoromethyl pyrimidine derivatives .

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce HF usage, addressing safety and environmental concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume